
Glucocerebrosidase-IN-1 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. The inhibition of glucocerebrosidase has significant implications in the study and treatment of lysosomal storage disorders such as Gaucher disease and neurodegenerative diseases like Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Glucocerebrosidase-IN-1 (hydrochloride) requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
化学反应分析
Types of Reactions: Glucocerebrosidase-IN-1 (hydrochloride) primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucocerebrosidase-IN-1 (hydrochloride) include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Glucocerebrosidase-IN-1 (hydrochloride) are typically derivatives with enhanced inhibitory properties. These derivatives are characterized by their ability to bind more effectively to the active site of glucocerebrosidase, thereby increasing their potency .
科学研究应用
Glucocerebrosidase-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity .
Biology: In biological research, Glucocerebrosidase-IN-1 (hydrochloride) is employed to investigate the role of glucocerebrosidase in cellular processes and to understand the molecular basis of lysosomal storage disorders .
Medicine: In medicine, this compound is used in the development of therapeutic strategies for diseases such as Gaucher disease and Parkinson’s disease. It helps in identifying potential drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, Glucocerebrosidase-IN-1 (hydrochloride) is utilized in the screening of new drugs and in the optimization of drug formulations to enhance their stability and bioavailability .
作用机制
Glucocerebrosidase-IN-1 (hydrochloride) exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide into glucose and ceramide, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, which are essential for its enzymatic activity .
相似化合物的比较
- Imiglucerase
- Velaglucerase alfa
- Eliglustat
Comparison: Glucocerebrosidase-IN-1 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike other similar compounds, it has a lower IC50 value, indicating its superior inhibitory activity. Additionally, its chemical structure allows for better binding to the active site of the enzyme, enhancing its effectiveness .
属性
分子式 |
C13H28ClNO3 |
|---|---|
分子量 |
281.82 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
InChI 键 |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
手性 SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
规范 SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


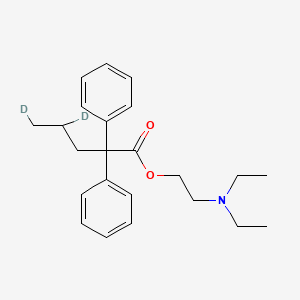

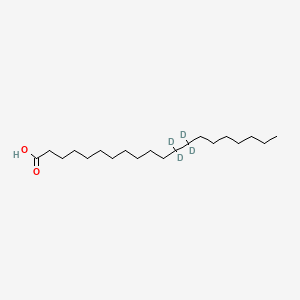
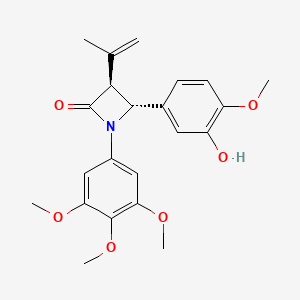

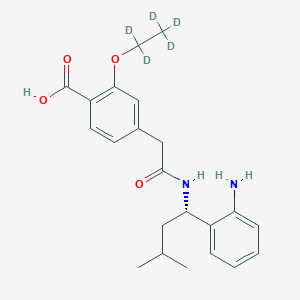
![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)
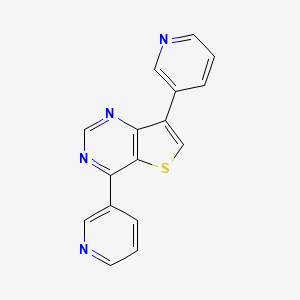
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
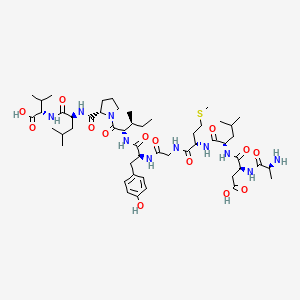
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
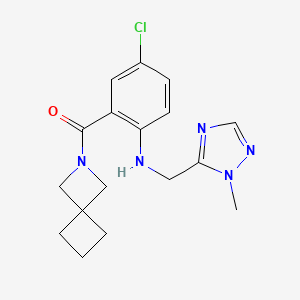
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
